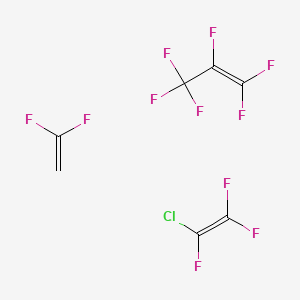
1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated organic compounds. These compounds are known for their unique chemical properties, which make them valuable in various industrial and scientific applications. They are often used as intermediates in the synthesis of other chemicals, refrigerants, and in polymer production.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,2-trifluoroethene can be synthesized through the reaction of trichloroethylene with hydrogen fluoride, forming 2-chloro-1,1,1-trifluoroethane, which is then converted to 2,2-dichloro-1,1,1-trifluoroethane . The reaction conditions typically involve the use of a catalyst such as aluminum fluoride or aluminum oxide at elevated temperatures.
1,1-Difluoroethene can be prepared by the dehydrohalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane under the influence of a strong base .
1,1,2,3,3,3-Hexafluoroprop-1-ene is synthesized through the fluorination of propene derivatives using hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The reactions are typically carried out in continuous flow reactors to ensure efficient heat management and product separation.
化学反応の分析
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into less fluorinated derivatives.
Substitution: Halogen atoms in these compounds can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-chloro-1,2,2-trifluoroethene can produce trifluoroacetic acid, while substitution reactions can yield various halogenated derivatives .
科学的研究の応用
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of fluorinated compounds and polymers.
Biology: Studied for their potential effects on biological systems and as probes in biochemical research.
Medicine: Investigated for their potential use in drug development and as anesthetic agents.
Industry: Utilized in the production of refrigerants, solvents, and as monomers for polymerization .
作用機序
The mechanism of action of these compounds involves their interaction with molecular targets through their highly electronegative fluorine atoms. This can lead to the formation of strong hydrogen bonds and interactions with enzymes and other proteins, affecting their function. The pathways involved often include the inhibition of specific enzymes or disruption of cellular membranes .
類似化合物との比較
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: Similar in structure but with different halogenation patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another fluorinated compound with different industrial applications.
1,1-Dichloro-2,2,2-trifluoroethane: Used as a refrigerant and has similar chemical properties.
Uniqueness
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are unique due to their specific fluorination patterns, which impart distinct chemical reactivity and physical properties. These compounds are particularly valuable in applications requiring high thermal stability and chemical resistance .
特性
CAS番号 |
25101-47-7 |
|---|---|
分子式 |
C7H2ClF11 |
分子量 |
330.52 g/mol |
IUPAC名 |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene |
InChI |
InChI=1S/C3F6.C2ClF3.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
InChIキー |
CJJMXEVOMLWYEB-UHFFFAOYSA-N |
正規SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)Cl)(F)F |
関連するCAS |
25101-47-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


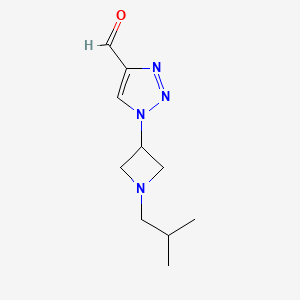
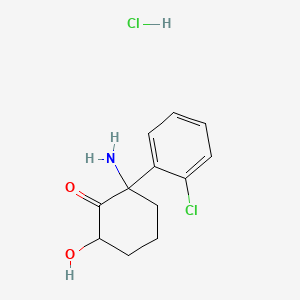
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
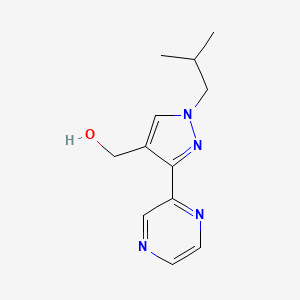
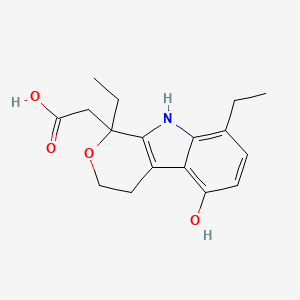
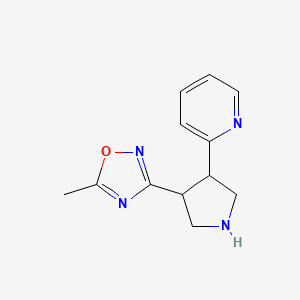
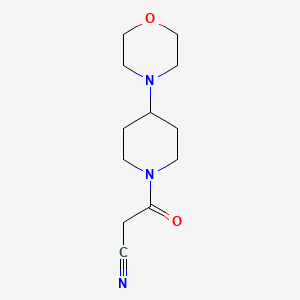

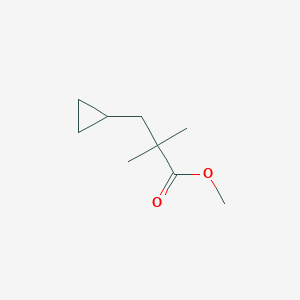
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
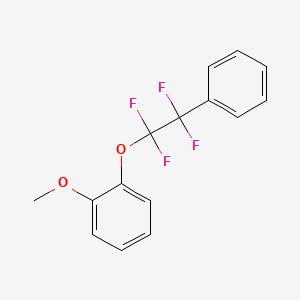
![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
